molecular formula C19H17NO4 B5781824 N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5781824
M. Wt: 323.3 g/mol
InChI Key: CZCHFPBRMNFAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMOC belongs to the class of chromene derivatives, which have been found to possess a broad range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its anticancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to modulate various biochemical and physiological processes in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer progression. N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cancer cells. Additionally, N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize in high yield and purity. It also exhibits potent anticancer activity in vitro, which makes it a promising candidate for further preclinical and clinical studies. However, there are also limitations to using N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has not been extensively studied in vivo, which limits its translational potential.

Future Directions

There are several future directions for N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide research. One area of interest is to elucidate its mechanism of action and identify its molecular targets. This will enable researchers to optimize its therapeutic potential and develop more effective treatment strategies. Another direction is to evaluate its efficacy in vivo using animal models of cancer. This will provide valuable information on its pharmacokinetics, toxicity, and safety profile. Additionally, it will be important to investigate the potential of N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide as a combination therapy with other anticancer agents. This may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, it will be important to explore the potential of N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in other disease areas, such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 2,3-dimethylphenylamine with 3-acetylcoumarin in the presence of a suitable catalyst. The resulting product is then treated with methoxyamine hydrochloride and acetic anhydride to obtain N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in high yield and purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-6-4-8-15(12(11)2)20-18(21)14-10-13-7-5-9-16(23-3)17(13)24-19(14)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCHFPBRMNFAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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